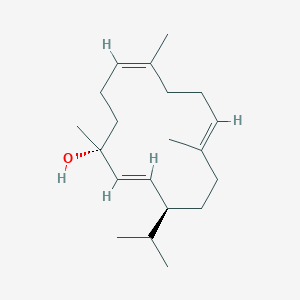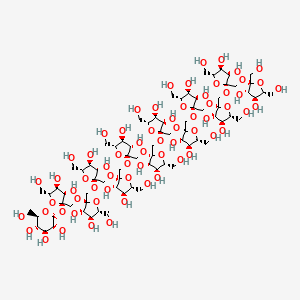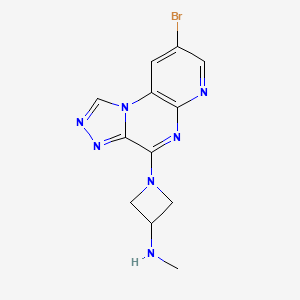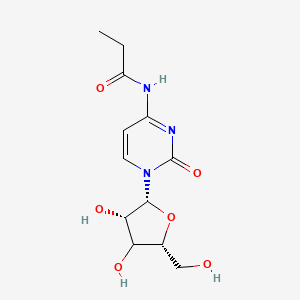
microRNA-21-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MicroRNA-21-IN-3 is a small noncoding RNA molecule that plays a significant role in regulating gene expression at the posttranscriptional level. It is particularly noted for its involvement in various cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer . This compound targets multiple vital components in a wide range of cancers and acts on various cellular processes, making it a valuable biomarker for cancer diagnosis and prognosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of microRNA-21-IN-3 involves the transcription of the initial encoding sequence by RNA polymerase II/III to produce a primary microRNA, which has a hairpin-like structure containing a 5′-7-methylguanosine cap and poly (A) tail . The primary microRNA is then processed by the RNase III endonuclease, Drosha, and the double-stranded RNA-binding protein, DiGeorge syndrome critical region 8, to release a 70 nucleotide stem-loop precursor microRNA with a 3′ overhang .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using bioreactors. The process includes the transcription of the primary microRNA, followed by purification and processing to obtain the final product. Advanced techniques such as chromatography and electrophoresis are employed to ensure the purity and quality of the synthesized this compound .
Chemical Reactions Analysis
Types of Reactions: MicroRNA-21-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function and stability within biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under mild conditions to preserve the integrity of the microRNA .
Major Products Formed: The major products formed from the reactions involving this compound include modified nucleotides and other derivatives that play crucial roles in gene regulation and cellular processes .
Scientific Research Applications
MicroRNA-21-IN-3 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study gene expression and regulation mechanisms. In biology, it serves as a biomarker for various diseases, including cancer and cardiovascular diseases . In medicine, this compound is being explored as a therapeutic target for cancer treatment, given its role in tumorigenesis and cancer progression . In the industry, it is utilized in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
MicroRNA-21-IN-3 exerts its effects by binding to or degrading target messenger RNA, thereby inhibiting the translation of messenger RNA into protein . This regulation of gene expression is crucial for various cellular processes, including cellular proliferation, apoptosis inhibition, and neovascularization . The molecular targets of this compound include Phosphatase and Tensin Homolog, Tropomyosin 1, and Programmed Cell Death 4 .
Comparison with Similar Compounds
MicroRNA-21-IN-3 is unique in its high expression levels in cancer tissues and its role as an oncogene. Similar compounds include other microRNAs such as microRNA-1908, microRNA-939, and microRNA-190-5p, which also play roles in gene regulation and disease progression . this compound stands out due to its extensive involvement in various cancers and its potential as a therapeutic target .
Properties
Molecular Formula |
C16H17N7O |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
2-[(5-piperazin-1-ylpyridin-2-yl)amino]-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N7O/c24-15-12-3-4-18-10-13(12)20-16(22-15)21-14-2-1-11(9-19-14)23-7-5-17-6-8-23/h1-4,9-10,17H,5-8H2,(H2,19,20,21,22,24) |
InChI Key |
DLSJIJCYLWIPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)NC3=NC4=C(C=CN=C4)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)




